5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine
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Overview
Description
The compound “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine”, involves the use of pyrimidifen as a template according to the principle of bioisosterism . The synthesis, characterization, and activity data of these compounds are presented in various research studies .Scientific Research Applications
- Chronic Myelogenous Leukemia (CML) : Researchers have explored this compound as a potential template for drug design against CML . Molecular docking studies indicate its affinity for CML treatment, although further research is needed .
- Organic molecules with nonlinear optical properties find applications in optical signal processing. While not directly studied for this compound, similar push–pull molecules containing donor and acceptor groups have been investigated .
- By masking boronic acids with diethanolamine or N-methyl/N-phenyl diethanolamine, 2-pyridyl moieties can be incorporated into (hetero)biaryls. This method has been used to synthesize related compounds .
Medicinal Chemistry and Drug Design
Nonlinear Optical Materials
Suzuki–Miyaura Coupling
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is Methionine Aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with Methionine Aminopeptidase 1, affecting its ability to remove the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged (Met-Ala) .
Biochemical Pathways
It is understood that the compound’s interaction with methionine aminopeptidase 1 can influence protein synthesis . This could potentially affect various cellular processes and pathways that rely on the proper formation of proteins.
Future Directions
The future directions for the study of “5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine” and similar compounds involve further exploration of their fungicidal activity . With the increasing evolution of pesticide resistance, new compounds that have not yet evolved non-target resistance and target resistance are being developed . The study of pyrimidinamine compounds, therefore, remains a hot topic in the pesticide field .
properties
IUPAC Name |
5-chloro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQZUBTWSWNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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